1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-7,10,17,26H,8-9,11H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJZUEKOUNUMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents, and presenting data in tables for clarity.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes an indoline moiety, a hydroxy group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 357.34 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Indoline Structure | Contains a fused bicyclic structure |
| Hydroxy Group | Imparts potential for hydrogen bonding |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Specifically, analogues of this compound have demonstrated low nanomolar IC50 values against various human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells .
Mechanism of Action:
- Tubulin Inhibition: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, leading to apoptosis.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of the compound against different cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (nM) | Selectivity Index |
|---|---|---|
| MCF-7 | 25 | High |
| MDA-MB-231 | 30 | Moderate |
| HeLa | 50 | Low |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and psoriasis .
Study 1: Inhibition of Tumor Growth in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor reduction compared to controls. The mechanism was attributed to its ability to disrupt microtubule formation, leading to impaired tumor growth.
Study 2: Pharmacokinetics and Bioavailability
Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics with high bioavailability. Its lipophilic nature, due to the trifluoromethyl group, enhances its ability to penetrate cellular membranes.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of urea derivatives, many of which share the trifluoromethylphenyl group but differ in substituents on the opposing aromatic ring or the linker region. Below is a comparative analysis of key analogs:
Functional Group Impact on Activity
- Indoline vs. Pyridine/Morpholino: The target compound’s 1-methylindolin-5-yl group provides a rigid, planar structure distinct from M64HCl’s pyridin-4-yl and morpholino groups. Indoline derivatives are often associated with CNS activity due to blood-brain barrier penetration, whereas morpholino groups (as in M64HCl) improve solubility for intestinal applications.
- Trifluoromethylphenyl Group: A common feature in urea derivatives (e.g., 11d, A-425619), this group enhances metabolic resistance and hydrophobic interactions.
Pharmacological Potential
- TRPV1 Antagonism : A-425619 targets TRPV1 receptors, indicating that trifluoromethylphenyl-urea scaffolds can be tailored for ion channel interactions. The target compound’s indoline group may similarly target neuronal or inflammatory pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, and how can purity be optimized?
- Methodology : The compound’s urea linkage suggests coupling reactions between an isocyanate and an amine. For example, a 1-methylindolin-5-yl ethyl alcohol intermediate could react with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water) is recommended. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and absence of byproducts .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodology :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification, coupled with 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions.
- Stability Testing : Accelerated stability studies under varying pH (e.g., 1.2, 7.4) and temperatures (25°C, 40°C) using LC-MS to monitor degradation products. For solid-state stability, perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
- Methodology : Use in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) with ATP/ADP-Glo™ kits for activity quantification. Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa, MCF-7) can screen for cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations should be performed in triplicate. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream signaling markers .
Advanced Research Questions
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Methodology :
- Solubility : Compare shake-flask (equilibrium) versus dynamic (nanoDSF) solubility methods. Use molecular dynamics simulations to predict solvent interactions, focusing on the trifluoromethyl group’s hydrophobicity and indoline’s hydrogen-bonding potential.
- Bioavailability : Employ parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. If discrepancies persist, investigate metabolic stability using liver microsomes (human/rat) with LC-MS metabolite profiling .
Q. What advanced techniques are suitable for studying this compound’s environmental fate and ecotoxicological impacts?
- Methodology :
- Environmental Fate : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Quantify half-life (t₁/₂) via LC-MS/MS and identify transformation products (e.g., hydroxylation of the indoline ring).
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (72-h ErC₅₀). For bioaccumulation potential, calculate log Kow (octanol-water partition coefficient) using shake-flask methods .
Q. How can computational modeling optimize this compound’s target selectivity and reduce off-target effects?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with primary targets (e.g., kinases) versus anti-targets (e.g., hERG channel). Validate with molecular dynamics simulations (100 ns) to assess binding stability.
- Machine Learning : Train models on public toxicity databases (e.g., ChEMBL) to predict ADMET properties. Prioritize structural modifications (e.g., substituents on the phenyl ring) to enhance selectivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
